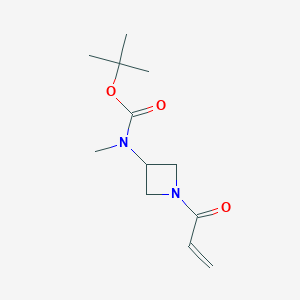
Tert-butyl N-methyl-N-(1-prop-2-enoylazetidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate is a type of carbamate compound . Carbamates are organic compounds derived from carbamic acid and are often used in the synthesis of a variety of other compounds .
Synthesis Analysis
The synthesis of carbamates often involves the reaction of amines with carbon dioxide and halides . This method offers mild reaction conditions and short reaction times .Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate, is represented by the InChI code1S/C9H15NO2/c1-6-7-10 (5)8 (11)12-9 (2,3)4/h1H,7H2,2-5H3 . Chemical Reactions Analysis
Carbamates, such as tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate, can participate in a variety of chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates can vary. For example, tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate has a molecular weight of 169.22, and it is a liquid at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research has highlighted the role of carbamate derivatives in chemical synthesis, showcasing their utility in complex organic transformations. For instance, the preparation and Diels‐Alder reaction of 2‐Amido substituted furans involve carbamate derivatives, underscoring the significance of carbamates in facilitating cycloaddition reactions, a cornerstone in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003). This study exemplifies how carbamates can be integral in synthesizing heterocyclic compounds, offering pathways to complex molecular architectures.
Hydrogen Bonding and Crystal Engineering
Carbamate derivatives also play a pivotal role in crystal engineering, where intermolecular interactions, such as hydrogen bonding, are crucial for assembling desired molecular architectures. A study on two carbamate derivatives has shown how an interplay of strong and weak hydrogen bonds can assemble molecules into three-dimensional structures, highlighting the importance of carbamates in designing materials with specific molecular orientations (Das et al., 2016).
Catalysis and Asymmetric Synthesis
Carbamates serve as versatile intermediates in the asymmetric synthesis of amines, demonstrating the utility of N-tert-butanesulfinyl imines derived from carbamates. These intermediates facilitate the synthesis of a wide range of enantioenriched amines, crucial for pharmaceutical applications (Ellman, Owens, & Tang, 2002). The ability of carbamates to act as chiral directing groups in catalytic reactions underscores their importance in producing compounds with desired chirality, a key aspect in drug development.
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, carbamates are integral to developing novel materials with specific properties. The synthesis and reactions of silyl carbamates, for instance, demonstrate chemoselective transformations that are pivotal in modifying polymers and creating materials with tailored properties (Sakaitani & Ohfune, 1990).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-(1-prop-2-enoylazetidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-6-10(15)14-7-9(8-14)13(5)11(16)17-12(2,3)4/h6,9H,1,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOJLUYNHFDYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2881506.png)
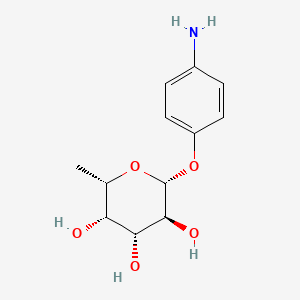
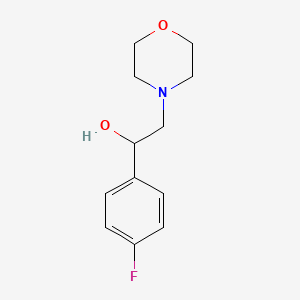
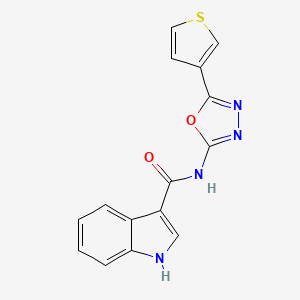

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]acetamide](/img/structure/B2881516.png)

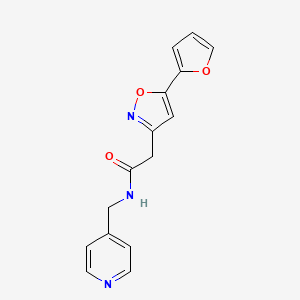
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2881522.png)

![4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonamide](/img/structure/B2881525.png)
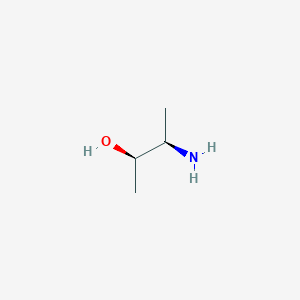
![N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(3-chloroph enyl)carboxamide](/img/structure/B2881527.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)